

# GSK805 in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK805    |           |
| Cat. No.:            | B15606167 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key player in the pathogenesis of EAE and MS is the T helper 17 (Th17) cell subset, characterized by its production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORyt). Consequently, RORyt has emerged as a promising therapeutic target for Th17-mediated autoimmune diseases.

**GSK805** is an orally active and CNS penetrant small molecule inhibitor of RORyt.[1] It has been shown to potently inhibit the development and function of Th17 cells and ameliorate disease severity in preclinical EAE models, making it a compound of significant interest for the development of novel MS therapies.[2] This technical guide provides an in-depth overview of the use of **GSK805** in EAE models, compiling quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

## **Core Mechanism of Action: RORyt Antagonism**







**GSK805** functions as a potent antagonist of RORyt. By binding to the ligand-binding domain of RORyt, **GSK805** inhibits its transcriptional activity. This, in turn, suppresses the expression of key genes required for Th17 cell differentiation and the production of IL-17.[2]





Click to download full resolution via product page

Caption: GSK805 Signaling Pathway in Th17 Cells.





# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating the effects of **GSK805** in in vitro and in vivo EAE models.

Table 1: In Vitro Efficacy of GSK805 on Th17 Cell

**Differentiation** 

| Compound | Concentration (µM) | Effect on IL-17<br>Production          | Reference |
|----------|--------------------|----------------------------------------|-----------|
| GSK805   | 0.5                | Comparable inhibition to 2.5 µM TMP778 | [2]       |
| TMP778   | 2.5                | Strong inhibition                      | [2]       |

Data is based on intracellular cytokine staining of naïve CD4+ T cells activated under Th17-polarizing conditions for 4 days.[2]

# Table 2: In Vivo Efficacy of GSK805 in MOG35-55-Induced EAE in C57BL/6 Mice



| Treatment | Dosage            | Administrat<br>ion Route | Dosing<br>Regimen   | Effect on<br>EAE<br>Severity                         | Reference |
|-----------|-------------------|--------------------------|---------------------|------------------------------------------------------|-----------|
| GSK805    | 10 mg/kg          | Oral                     | Daily from<br>day 0 | Efficiently ameliorated the severity of EAE (p<0.01) | [2]       |
| GSK805    | 30 mg/kg          | Oral                     | Not specified       | Strongly inhibited Th17 cell responses in the CNS    | [1][2]    |
| Vehicle   | Not<br>applicable | Oral                     | Daily from<br>day 0 | Progressive<br>EAE<br>development                    | [2]       |

Table 3: Effect of GSK805 on CNS-Infiltrating T Cells in

**EAE Mice (Day 14)** 

| Treatment | Dosage            | IFNy-IL-17+<br>T cells in<br>CNS | IFNy+IL-17+<br>T cells in<br>CNS | TNF-α+ T<br>cells in CNS  | Reference |
|-----------|-------------------|----------------------------------|----------------------------------|---------------------------|-----------|
| GSK805    | 30 mg/kg          | Significantly reduced (p<0.001)  | Significantly reduced (p<0.001)  | No significant alteration | [2]       |
| Vehicle   | Not<br>applicable | Elevated<br>levels               | Elevated<br>levels               | Elevated<br>levels        | [2]       |

CNS-infiltrating cells were isolated on day 14 post-EAE induction and analyzed by intracellular cytokine staining.[2]

# **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below.

## **EAE Induction in C57BL/6 Mice**

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

#### Materials:

- C57BL/6 mice (female, 8-12 weeks old)
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- · Syringes and needles

- Antigen Emulsion Preparation: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
- Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200  $\mu$ L of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.
- Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0), administer 100-200 ng of PTX in 200 μL of PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2 post-immunization.
- Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system:



- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead

## **GSK805** Administration (Oral Gavage)

#### Materials:

- GSK805
- Vehicle (e.g., corn oil with DMSO)
- Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)
- Syringes

- Preparation of Dosing Solution: Prepare a homogenous suspension of **GSK805** in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 μL).
- Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
- Compound Administration: Slowly administer the calculated volume of the **GSK805** solution.



 Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

### In Vitro Th17 Cell Differentiation

#### Materials:

- Spleens and lymph nodes from C57BL/6 mice
- CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and
   2-mercaptoethanol
- Anti-CD3 and anti-CD28 antibodies
- Recombinant murine IL-6
- Recombinant human TGF-β1
- · Anti-IFN-y and anti-IL-4 neutralizing antibodies
- GSK805 (dissolved in DMSO)
- Tissue culture plates

- Isolation of Naïve CD4+ T Cells: Isolate spleens and lymph nodes from mice and prepare a single-cell suspension. Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
- T Cell Activation and Polarization:
  - Coat tissue culture plates with anti-CD3 antibody (e.g., 1-5 μg/mL) overnight at 4°C.
  - Wash the plates with PBS.
  - Seed the naïve CD4+ T cells at a density of 1-2 x 106 cells/mL.



- Add soluble anti-CD28 antibody (e.g., 1-2 μg/mL).
- Add the Th17 polarizing cytokines: IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1-5 ng/mL).
- Add neutralizing antibodies for IFN-γ and IL-4 (e.g., 10 µg/mL each) to prevent differentiation into other T helper subsets.
- GSK805 Treatment: Add GSK805 (e.g., 0.5 μM) or vehicle (DMSO) to the cell cultures at the time of seeding.
- Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

## **Intracellular Cytokine Staining and Flow Cytometry**

#### Materials:

- Differentiated T cells or isolated CNS-infiltrating cells
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin (Golgi transport inhibitors)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A, IFN-y)
- Flow cytometer

- Cell Restimulation: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL) and lonomycin (e.g., 500 ng/mL) in the presence of a Golgi transport inhibitor (e.g., Brefeldin A).
- Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.



- Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ) for 30 minutes at 4°C in the permeabilization buffer.
- Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within the CD4+ T cell population.

## **Isolation of CNS-Infiltrating Cells**

#### Materials:

- EAE mice
- PBS
- · Percoll or other density gradient medium
- · Collagenase D
- DNase I
- 70 µm cell strainers

- Perfuse: Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove blood from the CNS.
- Dissect: Dissect the brain and spinal cord.
- Homogenize: Mechanically dissociate the tissue in digestion buffer containing Collagenase D and DNase I.
- Incubate: Incubate at 37°C for 30-45 minutes with gentle agitation.
- Filter: Pass the cell suspension through a 70 μm cell strainer.



- Isolate Mononuclear Cells: Isolate the mononuclear cells by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).
- Cell Counting and Analysis: Collect the cells from the interphase, wash, and count them. The isolated cells are now ready for further analysis, such as flow cytometry.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK805** in the EAE model.





Click to download full resolution via product page

**Caption:** Experimental Workflow for **GSK805** in EAE.



## Conclusion

**GSK805** represents a potent and orally bioavailable RORyt antagonist with demonstrated efficacy in ameliorating disease in the EAE model of multiple sclerosis. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, addresses a key pathogenic pathway in this autoimmune disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics for MS and other Th17-mediated inflammatory disorders. Further investigation into the long-term efficacy and safety of **GSK805** and other RORyt inhibitors is warranted to fully elucidate their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORyt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK805 in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#gsk805-in-experimental-autoimmune-encephalomyelitis-eae-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com